molecular formula C18H17N5O2S2 B6443690 3-[methyl(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione CAS No. 2548983-47-5

3-[methyl(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione

Cat. No. B6443690
CAS RN: 2548983-47-5
M. Wt: 399.5 g/mol
InChI Key: PNLVSLRGZFQLJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[methyl(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione is a useful research compound. Its molecular formula is C18H17N5O2S2 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[methyl(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione is 399.08236715 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Anticancer Properties

The compound’s unique structure makes it a promising candidate for cancer research. Studies have investigated its effects on various cancer cell lines, including breast cancer (MCF-7). Preliminary results suggest that it exhibits antitumor activity, although further investigations are needed to understand its mechanism of action and potential clinical applications .

Antimicrobial Activity

Thiazole derivatives often possess antimicrobial properties. Researchers have explored the compound’s effectiveness against bacteria, fungi, and other pathogens. Its potential as an antibacterial or antifungal agent warrants further investigation .

Analgesic and Anti-Inflammatory Effects

Thiazoles are known for their anti-inflammatory properties. This compound may contribute to pain management and inflammation reduction. Investigating its impact on inflammatory pathways and pain receptors could provide valuable insights .

Antioxidant Potential

Given the prevalence of oxidative stress-related diseases, compounds with antioxidant properties are highly sought after. Researchers have examined whether this compound can scavenge free radicals and protect cells from oxidative damage .

Enzyme Inhibition

Thiazoles can act as enzyme inhibitors. This compound might target specific enzymes, such as carbonic anhydrase, cholinesterase, or alkaline phosphatase. Understanding its inhibitory effects could lead to therapeutic applications .

Drug Development Applications

Pyrano [2,3-d]thiazoles, a class of compounds related to our molecule, have shown promise in drug development. They have been explored for treating obesity, hyperlipidemia, and atherosclerotic diseases. Investigating whether our compound shares similar properties could open new avenues for drug discovery .

properties

IUPAC Name

N-methyl-1,1-dioxo-N-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrrolidin-3-yl]-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S2/c1-22(17-13-4-2-3-5-16(13)27(24,25)21-17)12-7-9-23(11-12)18-20-14-10-19-8-6-15(14)26-18/h2-6,8,10,12H,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLVSLRGZFQLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC3=C(S2)C=CN=C3)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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